(S)-6-Fluorochromane-2-carboxylic acid chemical properties
(S)-6-Fluorochromane-2-carboxylic acid chemical properties
An In-Depth Technical Guide to (S)-6-Fluorochromane-2-carboxylic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
In the landscape of pharmaceutical development, the strategic selection of chiral building blocks is a critical determinant of a drug candidate's success. (S)-6-Fluorochromane-2-carboxylic acid, a molecule of significant interest, serves as a quintessential example of a versatile intermediate that empowers medicinal chemists to innovate. This guide provides an in-depth exploration of its chemical properties, synthesis, and pivotal applications, offering a technical resource for researchers, scientists, and professionals in drug development. The inherent structural rigidity of the chromane scaffold, combined with the electronic properties imparted by the fluorine substituent and the reactive handle of the carboxylic acid, makes this compound a cornerstone in the synthesis of complex therapeutic agents. Its primary role as a key intermediate in the synthesis of Nebivolol, a widely used cardiovascular medication, underscores its industrial importance.[1][2] Beyond this, its utility extends to the development of central nervous system (CNS) agents and serotonin receptor modulators, where its structure contributes to enhanced metabolic stability and bioavailability.[3][4]
Physicochemical and Structural Characteristics
Understanding the fundamental properties of (S)-6-Fluorochromane-2-carboxylic acid is essential for its effective application in synthesis and research. These characteristics influence its reactivity, solubility, and handling requirements.
Core Chemical Identity
The molecule's identity is defined by its specific stereochemistry and atomic composition, which are crucial for its biological activity and role in asymmetric synthesis.[3]
| Property | Value | Source(s) |
| CAS Number | 129101-36-6 | [5][6] |
| Molecular Formula | C₁₀H₉FO₃ | [1][5] |
| Molecular Weight | 196.18 g/mol | [3][5] |
| IUPAC Name | (2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | [5] |
| Appearance | White powder-like solid | [1] |
| Purity | Typically ≥95-99% for research and pharmaceutical grades | [1][5] |
| Melting Point | 129.2-130.3 °C | [7] |
Computed Properties for Drug Design
Computational data provides valuable insights into the molecule's behavior in biological systems, aiding in pharmacokinetic and pharmacodynamic modeling.
| Parameter | Value | Significance in Drug Development | Source(s) |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | Predicts membrane permeability and potential for oral bioavailability. A value in this range is generally favorable. | [5] |
| LogP | 1.6039 | Indicates lipophilicity. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability. | [5] |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton is a key site for intermolecular interactions with biological targets. | [5] |
| Hydrogen Bond Acceptors | 2 | The carbonyl and ether oxygens can form hydrogen bonds, influencing solubility and receptor binding. | [5] |
| Rotatable Bonds | 1 | The low number of rotatable bonds indicates a rigid structure, which can lead to higher binding affinity and specificity. | [5] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (S)-6-Fluorochromane-2-carboxylic acid is a critical process, as stereochemistry is paramount for its function in active pharmaceutical ingredients (APIs).[3] Production methodologies have evolved from classical chemical resolution to more efficient enzymatic processes.
General Synthetic Pathway
A common and robust method for producing the racemic mixture of 6-fluorochromane-2-carboxylic acid starts from p-fluorophenol and proceeds through a key intermediate, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[8] The final step involves a catalytic hydrogenation, which reduces the ketone and the double bond in the pyran ring.
Protocol: Catalytic Hydrogenation for Racemic 6-Fluorochromane-2-carboxylic acid [9][10]
-
Reactor Charging : In a suitable autoclave reactor, charge 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1 equivalent), wet palladium on carbon (5% Pd/C, ~1.7% w/w), and glacial acetic acid as the solvent.[9][10]
-
Scientist's Note: Glacial acetic acid is an effective solvent for this reaction and the starting material. The use of a Pd/C catalyst is standard for the hydrogenation of aromatic and heterocyclic systems.
-
-
Inerting : Seal the reactor and purge with nitrogen gas three times to remove oxygen, which can deactivate the catalyst and create a potential explosion hazard with hydrogen.
-
Hydrogenation : Replace the nitrogen atmosphere with hydrogen gas. Pressurize the reactor to 2.0 MPa (approx. 15-20 kg/cm ²) and heat to 70-80°C.[9][10]
-
Reaction Monitoring : Maintain the reaction under these conditions for 30-35 hours, or until hydrogen uptake ceases, indicating reaction completion. Progress can be monitored by TLC.[9]
-
Work-up :
-
Cool the reactor and carefully vent the excess hydrogen.
-
Filter the reaction mixture to recover the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
The crude product can be purified by crystallization, for instance, by adding toluene and performing an acid-base extraction followed by acidification to precipitate the final solid product.[9][10]
-
Chiral Resolution: Isolating the (S)-Enantiomer
Obtaining the optically pure (S)-enantiomer is the most critical step for its use in pharmaceuticals. Two primary strategies are employed:
-
Classical Chemical Resolution : This diastereomeric salt crystallization technique involves reacting the racemic acid with a chiral base. For the (S)-acid, the resolving agent of choice is often (S)-(-)-α-methylbenzylamine, though the (R)-(+)-amine is used to crystallize the salt of the (S)-acid.[8] The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.
-
Enzymatic Resolution : A more modern, green, and highly selective approach utilizes enzymes.[11] This method offers high yields and avoids the use of often expensive and polluting chemical resolving agents. A sequential biphasic batch resolution has been developed using two distinct esterases (EstS and EstR) from Geobacillus thermocatenulatus.[11] The process starts with the racemic methyl ester of the acid (methyl 6-fluoro-chroman-2-carboxylate). One esterase selectively hydrolyzes one enantiomer, allowing for the separation of the desired acid from the unreacted ester.[11] This technique has achieved enantiomeric excess (ee) values greater than 99%.[11]
Caption: Key application areas for (S)-6-Fluorochromane-2-carboxylic acid.
Safety, Handling, and Storage
Proper handling of (S)-6-Fluorochromane-2-carboxylic acid is imperative to ensure laboratory safety. The compound is classified as a hazardous substance.
Hazard Identification
Based on regulatory classifications, the compound presents the following hazards:
-
H302 : Harmful if swallowed. [6][12]* H315 : Causes skin irritation. [6]* H319 : Causes serious eye irritation. [6]* H335 : May cause respiratory irritation. [6]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE) : Always wear protective gloves, a lab coat, and chemical safety goggles or a face shield. [6]* Ventilation : Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust. [6][13]* Handling Practices : Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. [6][13]
First Aid Measures
-
If Inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. [13]* In Case of Skin Contact : Wash off with soap and plenty of water. [13]* In Case of Eye Contact : Rinse cautiously with water for several minutes. [6][13]* If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. [13]
Storage
Store in a tightly sealed container in a dry, well-ventilated place. Recommended storage is at room temperature. [3][5]
Conclusion
(S)-6-Fluorochromane-2-carboxylic acid is more than a mere chemical intermediate; it is an enabling tool for pharmaceutical innovation. Its well-defined stereochemistry, favorable physicochemical properties, and versatile reactivity profile provide a robust foundation for the synthesis of advanced therapeutics. From its established role in the production of Nebivolol to its emerging potential in CNS drug discovery, this chiral building block continues to be of high value to the scientific community. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its full potential in the quest for novel and more effective medicines.
References
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Yang, Y. X., Wang, N. X., Sheng, R. L., Zhang, J. P., Yu, A., and Wang, W. W. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry 25 (2) 201-203. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 6-Fluorochromane-2-Carboxylic Acid in Advancing Pharmaceutical Development. [Link]
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MySkinRecipes. (S)-6-Fluorochromane-2-Carboxylic Acid Product Page. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. [Link]
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Ni, X., Xu, Y., & Xu, J. (2021). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. RSC Advances, 11(32), 19655-19663. [Link]
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MSDS of 6-Fluorochromane-2-carboxylic acid. (2019). [Link]
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MySkinRecipes. (S)-6-Fluorochromane-2-Carboxylic Acid. [Link]
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